1-(2-(methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine
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Overview
Description
1-(2-(Methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine is a synthetic organic compound belonging to the class of substituted ethanamines. This compound possesses an interesting structural motif featuring a phenyl group substituted with a methoxymethyl group and a pyridin-2-ylmethyl amine moiety, making it a versatile candidate for various scientific explorations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine can be achieved through a multi-step process:
Step 1: The starting material, 2-(methoxymethyl)benzene, undergoes a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Step 2: The resulting product is then reduced using a reducing agent such as lithium aluminum hydride to yield 1-(2-(methoxymethyl)phenyl)ethanone.
Step 3: In the final step, the ethanone intermediate undergoes reductive amination with pyridin-2-ylmethanamine in the presence of a reducing agent like sodium triacetoxyborohydride, yielding the target compound.
Industrial Production Methods
On an industrial scale, the production methods generally focus on optimizing yield and reducing costs. Large-scale synthesis may involve continuous-flow processes, employing efficient catalytic systems and automated controls to ensure consistency and scalability. The choice of reagents, solvents, and reaction conditions will be carefully adjusted to meet industrial requirements while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine undergoes several types of reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups or modify existing ones.
Reduction: Reduction can be performed using hydrogenation or metal hydride reagents to modify the amine or phenyl ring functionalities.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the phenyl and pyridine rings, modifying the compound's chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, methanol
Catalysts: Palladium on carbon, aluminum chloride
Major Products Formed
Depending on the type of reaction and conditions, products can include derivatives with additional functional groups or modified ring structures, broadening the compound's applicability in various scientific fields.
Scientific Research Applications
1-(2-(Methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine is utilized in multiple scientific research domains, such as:
Chemistry: As a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigating its interactions with biological macromolecules and its potential as a ligand in receptor binding studies.
Medicine: Exploring its pharmacological properties, potential therapeutic effects, and as a scaffold for designing novel drugs.
Industry: Utilized in developing advanced materials, organic electronics, and as intermediates in the production of dyes and agrochemicals.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: Primarily interacting with proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: Can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression modulation.
Comparison with Similar Compounds
1-(2-(Methoxyphenyl)ethylamine)
1-(2-(Methoxymethyl)phenyl)-2-phenylethanamine
1-(2-(Methoxymethyl)phenyl)-N-phenylethanamine
Uniqueness:
1-(2-(Methoxymethyl)phenyl)-N-(pyridin-2-ylmethyl)ethanamine stands out due to its unique combination of the methoxymethyl group on the phenyl ring and the pyridin-2-ylmethyl amine moiety. This distinct structure imparts unique electronic and steric properties, influencing its reactivity and interactions with biological systems.
Properties
Molecular Formula |
C16H20N2O |
---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)phenyl]-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C16H20N2O/c1-13(18-11-15-8-5-6-10-17-15)16-9-4-3-7-14(16)12-19-2/h3-10,13,18H,11-12H2,1-2H3 |
InChI Key |
MDYGPFTXPNMMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1COC)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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